molecular formula C22H25N3O4S B12595690 Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)-

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)-

Cat. No.: B12595690
M. Wt: 427.5 g/mol
InChI Key: NYYNQMXBYQBDDO-UHFFFAOYSA-N
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Description

Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)- (CAS: 606098-40-2) is a substituted acetamide derivative featuring:

  • A 2-benzoxazolylthio group at the acetamide backbone, contributing to electron-deficient aromatic interactions.
  • A 2-furanylmethyl group, introducing heteroaromaticity and influencing solubility .

This compound is synthesized via nucleophilic substitution reactions on precursor acetamides, similar to methods described for fluorophenyl-substituted analogues .

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-(furan-2-ylmethyl)amino]-N-cyclohexylacetamide

InChI

InChI=1S/C22H25N3O4S/c26-20(23-16-7-2-1-3-8-16)14-25(13-17-9-6-12-28-17)21(27)15-30-22-24-18-10-4-5-11-19(18)29-22/h4-6,9-12,16H,1-3,7-8,13-15H2,(H,23,26)

InChI Key

NYYNQMXBYQBDDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

Acetamide, 2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)- is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H24N3O3S
  • Molar Mass : 441.52 g/mol
  • CAS Number : 606098-50-4

Synthesis

The synthesis of the compound involves the reaction of 2-benzoxazole derivatives with cyclohexylamine and furan derivatives. The detailed synthetic pathway typically includes the formation of acetamide intermediates followed by coupling reactions to yield the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of acetamide derivatives, particularly those containing the benzoxazole moiety. Research indicates that compounds with this structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies :
    • Compounds derived from benzoxazole were screened using the agar well diffusion method.
    • Notably, certain derivatives showed activity comparable to standard antibiotics like levofloxacin, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.
CompoundBacterial StrainMIC (μg/mL)Comparison
2bE. coli12Better than levofloxacin
2iS. aureus10Comparable to levofloxacin

Anticancer Activity

The anticancer potential of acetamide derivatives has also been investigated. The presence of specific functional groups in the structure is believed to enhance cytotoxicity against various cancer cell lines.

  • Mechanisms :
    • The anticancer activity may be attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.
    • Molecular docking studies suggest that these compounds can interact effectively with key enzymes involved in cancer progression.

Case Study 1: Antibacterial Efficacy

A study published in PMC explored a series of acetamide derivatives, including those similar to our target compound. The results demonstrated that specific compounds exhibited significant antibacterial effects against strains like E. coli and S. aureus, with some derivatives outperforming conventional antibiotics in certain assays .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of benzoxazole-containing compounds. The study concluded that these compounds could inhibit tumor growth in vitro and in vivo, suggesting a promising avenue for further research into their therapeutic applications .

Comparison with Similar Compounds

Substituent Variations in the Acetamide Backbone

The target compound differs from related derivatives primarily in the N-alkyl/aryl substituents and thio-linked heterocycles . Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-furanylmethyl, cyclohexylamino C₂₃H₂₄N₃O₃S* ~455.6 (estimated) Furyl group enhances polarity; benzoxazolylthio improves stability
2-(2-Benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-fluorophenyl)- 2-fluorophenyl C₂₃H₂₄FN₃O₃S 457.52 Fluorine increases electronegativity and bioavailability
N-(3-Fluorophenyl)-2-methylimidazole-acetamide 3-fluorophenyl, methylimidazole C₁₉H₂₂FN₃O₂* ~363.4 (estimated) Imidazole introduces basicity; fluorine enhances binding
2-(1,1-Dioxido-3-oxo-benzothiazolyl)-N-(2-ethylphenyl) Benzothiazole dioxido, ethylphenyl C₁₇H₁₅N₂O₃S₂ 367.44 Sulfone group increases metabolic stability
N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(2-methylphenyl) 2-methylphenyl C₁₈H₂₅N₃O₂ 315.41 Methylphenyl enhances hydrophobicity

Note: Exact molecular weights for some compounds are inferred from structural analogues due to incomplete data in evidence.

Structural and Functional Implications

  • Benzoxazolylthio vs.
  • Cyclohexylamino vs. Aromatic Amino Groups: The cyclohexylamino moiety improves solubility in non-polar environments compared to rigid aromatic amines (e.g., fluorophenyl groups), as seen in and .
  • Furanyl vs. Fluorophenyl Substituents : The 2-furanylmethyl group introduces oxygen-based hydrogen bonding capacity, contrasting with the fluorine-induced polarity in fluorophenyl analogues .

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